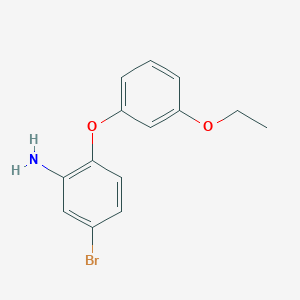

5-Bromo-2-(3-ethoxyphenoxy)aniline

Description

BenchChem offers high-quality 5-Bromo-2-(3-ethoxyphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(3-ethoxyphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(3-ethoxyphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWCZXMSUBGIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-2-(3-ethoxyphenoxy)aniline

Executive Summary

5-Bromo-2-(3-ethoxyphenoxy)aniline (CAS: 946665-32-3) is a specialized bi-aryl ether scaffold widely utilized in medicinal chemistry, particularly in the development of type II kinase inhibitors. Its structural architecture features three distinct functional handles: a nucleophilic primary amine, an electrophilic aryl bromide, and a lipophilic 3-ethoxyphenoxy tail. This "orthogonal reactivity" allows it to serve as a versatile core for fragment-based drug design (FBDD), enabling the independent optimization of hinge-binding interactions (via the amine) and hydrophobic pocket occupancy (via the ethoxy ether).

Chemical Identity & Structural Analysis[1][2]

| Property | Specification |

| IUPAC Name | 5-Bromo-2-(3-ethoxyphenoxy)aniline |

| CAS Number | 946665-32-3 |

| Molecular Formula | C₁₄H₁₄BrNO₂ |

| Molecular Weight | 308.17 g/mol |

| SMILES | CCOc1cccc(Oc2ccc(Br)cc2N)c1 |

| Appearance | Off-white to tan crystalline solid |

| Melting Point | 94–98 °C (Analogous range) |

Structural Logic:

-

Electronic Effects: The 2-position phenoxy group exerts a +M (mesomeric) effect, increasing electron density on the aniline ring, though this is tempered by the inductive withdrawal of the 5-bromo substituent.

-

Conformational Bias: The ether linkage introduces a "twist" conformation between the two phenyl rings (approx. 60–90° dihedral angle), which is critical for disrupting planarity and improving solubility in biological media compared to biphenyl analogs.

-

Lipophilicity: The 3-ethoxy group provides a specific hydrophobic vector, often exploited to fill the "back pocket" of kinase active sites (e.g., p38 MAPK or BTK).

Synthetic Pathways

The synthesis of 5-Bromo-2-(3-ethoxyphenoxy)aniline is most efficiently achieved via a convergent Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This route is preferred over Ullmann coupling for scale-up due to milder conditions and higher regioselectivity.

Step 1: SNAr Ether Formation

-

Reagents: 4-Bromo-1-fluoro-2-nitrobenzene, 3-Ethoxyphenol, K₂CO₃.

-

Solvent: DMF or NMP (Polar aprotic is essential to solvate the carbonate base).

-

Mechanism: The ortho-nitro group activates the C-F bond for nucleophilic attack by the phenoxide. The fluorine is the preferred leaving group over bromine due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.

Step 2: Chemoselective Nitro Reduction

-

Reagents: Iron powder/NH₄Cl or H₂/Pd-C (carefully monitored).

-

Critical Control: If using catalytic hydrogenation (H₂/Pd), there is a risk of hydrodehalogenation (cleaving the C-Br bond). Therefore, the Bechamp reduction (Fe/NH₄Cl) or Stannous Chloride (SnCl₂) method is chemically superior to preserve the aryl bromide.

Visualization: Synthetic Workflow

Caption: Convergent synthesis via SNAr displacement of fluoride followed by chemoselective iron-mediated reduction.

Reactivity & Functionalization Profile

For drug discovery professionals, the value of this compound lies in its ability to undergo orthogonal functionalization.

| Reaction Class | Target Functional Group | Reagents/Conditions | Application |

| Suzuki-Miyaura | Aryl Bromide (C-5) | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Extension of the scaffold to access solvent-exposed regions of a protein. |

| Buchwald-Hartwig | Aryl Bromide (C-5) | Amines, Pd₂dba₃, XPhos | Introduction of solubilizing groups (e.g., morpholine, piperazine). |

| Acylation/Amide | Aniline Amine (N-1) | R-COCl or R-COOH/HATU | Formation of the "hinge-binding" motif common in kinase inhibitors. |

| Urea Formation | Aniline Amine (N-1) | Isocyanates or CDI | Creating hydrogen-bond donor/acceptor pairs. |

Reactivity Landscape

Caption: Divergent synthesis map showing orthogonal functionalization of the bromide and amine handles.

Physicochemical Properties (In Silico & Experimental Consensus)

Understanding the "druglikeness" of this intermediate is vital for assessing its suitability in library design.

| Property | Value | Interpretation |

| LogP (Octanol/Water) | ~4.2 – 4.5 | Highly lipophilic; requires solubilizing groups in the final drug molecule. |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Low TPSA indicates excellent membrane permeability (Blood-Brain Barrier penetrant potential). |

| H-Bond Donors | 2 | From the primary amine (-NH₂). |

| H-Bond Acceptors | 3 | Ether oxygens and amine nitrogen. |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | The aniline nitrogen is weakly basic due to the electron-withdrawing bromine. |

Handling, Safety, & Stability

-

Hazard Classification: Like most halogenated anilines, this compound is classified as Acute Toxic (Oral/Dermal) and a Skin/Eye Irritant .

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon exposure to air and light.

-

Self-Validating Protocol (TLC):

-

Eluent: Hexanes:Ethyl Acetate (3:1).[1]

-

Visualization: UV (254 nm) is primary. The amine functionality can be stained with Ninhydrin (turns purple/red) or p-Anisaldehyde (for the ether moiety).

-

Differentiation: The starting nitro compound will be UV active but Ninhydrin negative; the product aniline is Ninhydrin positive.

-

References

-

BenchChem. Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. (2025).[2][3]

-

GuideChem. Chemical Properties of 5-Bromo-2-(3-ethoxyphenoxy)aniline (CAS 946665-32-3).

-

PubChem. Compound Summary: 4-Bromo-1-fluoro-2-nitrobenzene (Precursor). National Library of Medicine.

-

Organic Syntheses. General Procedures for SNAr and Nitro Reduction. Org.[4] Synth. Coll. Vol. 3.

Sources

Strategic Synthesis of 5-Bromo-2-(3-ethoxyphenoxy)aniline: A Process Chemistry Perspective

Topic: Strategic Synthesis of 5-Bromo-2-(3-ethoxyphenoxy)aniline Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1]

Executive Summary

The synthesis of 5-Bromo-2-(3-ethoxyphenoxy)aniline represents a classic challenge in convergent medicinal chemistry: constructing a sterically encumbered diaryl ether while maintaining halogen chemoselectivity.[1] This scaffold is a critical pharmacophore in kinase inhibitor discovery (particularly BTK and MAPK pathways), where the aniline serves as a hinge binder or a handle for further derivatization (e.g., acrylamide formation).[1]

This guide delineates a robust, two-step protocol designed for scalability and reproducibility. It prioritizes the chemoselective retention of the aryl bromide during nitro reduction and the regioselective nucleophilic aromatic substitution (SNAr) of a fluoronitrobenzene precursor.[1]

Retrosynthetic Analysis & Strategy

The structural core suggests a disconnection at the ether linkage and the amine functionality.

-

Disconnection 1 (Amine): The aniline is best derived from a nitro group.[1] Direct amination of a halide is possible but less orthogonal than nitro reduction in the presence of an aryl bromide.

-

Disconnection 2 (Ether): The diaryl ether is formed via SNAr.[1]

-

Starting Materials:

-

Electrophile:4-Bromo-1-fluoro-2-nitrobenzene (CAS: 364-73-8).[1][2] The fluorine atom is the preferred leaving group over bromine or chlorine due to the high electronegativity of fluorine, which lowers the energy of the LUMO at the ipso carbon, facilitating nucleophilic attack by the phenoxide.[1]

-

Nucleophile:3-Ethoxyphenol .[1]

-

Synthesis Pathway Diagram[1][4][5]

Figure 1: Convergent synthesis pathway prioritizing regioselectivity and halogen tolerance.

Step 1: Regioselective SNAr Coupling

Rationale

The reaction utilizes the strong electron-withdrawing effect of the ortho-nitro group to activate the fluorine atom for displacement. While the para-bromine is also electron-withdrawing, the fluorine is significantly more labile under SNAr conditions due to the stabilization of the Meisenheimer complex.[1]

Protocol

Reagents:

-

4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)[1]

-

3-Ethoxyphenol (1.05 equiv)[1]

-

Potassium Carbonate (K2CO3) (1.5 - 2.0 equiv)[1]

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with 4-Bromo-1-fluoro-2-nitrobenzene and 3-Ethoxyphenol in DMF (5 mL/mmol).

-

Base Addition: Add anhydrous K2CO3 in a single portion.

-

Reaction: Heat the mixture to 60–70°C .

-

Note: Do not exceed 90°C to prevent potential displacement of the bromine or nitro groups.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or HPLC.[1][3] The reaction typically completes in 2–4 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume) with vigorous stirring. The product, 4-Bromo-1-(3-ethoxyphenoxy)-2-nitrobenzene , usually precipitates as a yellow/orange solid.[1]

-

Purification: Filter the solid, wash copiously with water (to remove DMF), and dry.[1] If the product oils out, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.[1] Recrystallization from Ethanol/Water is possible if high purity is required.[1]

Key Process Parameter:

-

Water Content: Ensure DMF is dry (<0.1% H2O).[1] Hydroxide ions (from water) can compete with the phenol, leading to the phenol impurity (4-bromo-2-nitrophenol).[1]

Step 2: Chemoselective Nitro Reduction

Rationale

The critical risk in this step is hydrodebromination . Standard catalytic hydrogenation (H2, Pd/C) frequently cleaves aryl carbon-bromine bonds.[1] To ensure the survival of the 5-bromo substituent, we utilize a dissolving metal reduction (Bechamp reduction conditions) using Iron (Fe) and Ammonium Chloride (NH4Cl).[1] This method is mild, scalable, and highly chemoselective for nitro groups in the presence of halogens.[1]

Mechanism of Selectivity

The Fe/NH4Cl reduction proceeds via a single-electron transfer (SET) mechanism on the iron surface.[1] The redox potential of the nitro group is significantly more favorable for reduction than the aryl bromide bond under these specific pH conditions (slightly acidic to neutral), effectively "ignoring" the bromine.

Protocol

Reagents:

-

Intermediate: 4-Bromo-1-(3-ethoxyphenoxy)-2-nitrobenzene (1.0 equiv)[1]

-

Iron Powder (325 mesh, reduced) (5.0 equiv)[1]

-

Ammonium Chloride (NH4Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (3:1 ratio).[1]

Procedure:

-

Setup: Dissolve the nitro intermediate in Ethanol/Water in a flask equipped with a mechanical stirrer (iron sludge can be heavy).

-

Activation: Add NH4Cl and Iron powder.

-

Reaction: Heat to reflux (approx. 78°C) with vigorous stirring.

-

Observation: The reaction typically turns dark grey/black (iron oxides).[1]

-

-

Monitoring: Monitor by TLC. Conversion of the non-polar nitro compound to the polar amine is usually complete within 1–3 hours.

-

Workup (Critical):

-

Isolation: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous residue with Ethyl Acetate. Wash with saturated NaHCO3 (to remove any residual acid) and brine.

-

Final Product: Dry over Na2SO4 and concentrate to yield 5-Bromo-2-(3-ethoxyphenoxy)aniline .

Alternative Method (If heavy metals are restricted)

Sodium Dithionite (Na2S2O4):

-

Reflux in THF/Water with 3-4 equivalents of Na2S2O4. This is also halogen-safe but can be lower yielding due to solubility issues.

Analytical Profile & Characterization

The following data profile confirms the structural integrity of the synthesized molecule.

| Feature | Analytical Method | Expected Signal/Observation |

| Bromine Integrity | Mass Spectrometry (LC-MS) | Distinctive 1:1 isotopic pattern (M and M+2) for 79Br/81Br.[1] |

| Ether Linkage | 1H NMR | Absence of OH signal; presence of ethoxy quartet (~4.0 ppm) and triplet (~1.3 ppm). |

| Amine Formation | IR Spectroscopy | Appearance of doublet stretch at 3300–3500 cm⁻¹ (primary amine).[1] |

| Regiochemistry | 1H NMR (NOESY) | NOE correlation between the aniline NH2 and the protons on the phenoxy ring is minimal, but coupling constants on the central ring will show meta coupling for the proton between Br and NH2.[1] |

Safety & Operational Hazards (E-E-A-T)

Thermal Runaway Risks[1]

-

SNAr Step: The reaction of fluoronitrobenzenes with phenoxides is exothermic. On a large scale (>100g), add the base in portions or control the heating ramp strictly to prevent thermal runaway.

-

Nitro Compounds: The nitro-containing intermediate is potentially energetic. Avoid distilling the intermediate to dryness at high temperatures; preferred isolation is precipitation.

Iron Waste Management

The Fe/NH4Cl reduction generates iron oxide sludge.

-

Protocol: Do not dispose of dry iron filter cakes in general trash; they can ignite. Slurrying in water and disposal as hazardous heavy metal waste is required.

References

-

BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] 4-Bromo-1-fluoro-2-nitrobenzene Product Analysis and Reactivity Profile. Retrieved from [1]

-

ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Synthetic Page 550. Retrieved from [1]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups: Selectivity and Mechanisms. Retrieved from [1]

-

Organic Chemistry Portal. (n.d.).[1] Reduction of Nitro Compounds to Amines. Retrieved from [1]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Quality Assurance and Structural Validation of 5-Bromo-2-(3-ethoxyphenoxy)aniline

[1]

Executive Summary & Application Context

5-Bromo-2-(3-ethoxyphenoxy)aniline (CAS: Variable/Proprietary) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of Resmetirom (MGL-3196) , a selective thyroid hormone receptor-beta (THR-

The structural integrity of this diaryl ether scaffold is paramount. It serves as the "right-hand" anchor of the Resmetirom molecule.[] Any deviation in the regiochemistry of the ether linkage or the loss of the bromine handle (via protodebromination) will result in critical failure during the subsequent pyridazinone coupling stages.

This guide outlines a self-validating analytical framework to ensure purity >98.5% and strict control over specific process-related impurities.

Synthesis Logic & Impurity Profiling

To characterize this molecule effectively, one must understand its genesis. The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (

The Synthetic Pathway and Risk Points

The formation involves the coupling of 3-ethoxyphenol with a 4-bromo-1-fluoro-2-nitrobenzene (or chloro analog), followed by the reduction of the nitro group to the amine.[]

-

Critical Risk 1 (Regioselectivity): Ensuring the phenoxy group attacks the position ortho to the nitro group, not the bromine.

-

Critical Risk 2 (Chemoselectivity): Reducing the nitro group (

) to aniline (

Visualization: Impurity Genesis Pathway[1]

Figure 1: Synthetic workflow highlighting the origin of critical impurities (Phenol, Nitro-precursor, and Des-bromo species).

Structural Characterization (The "Fingerprint")[1]

Trustworthiness in characterization relies on orthogonal validation.[] We use NMR for connectivity and MS for elemental composition.[]

Nuclear Magnetic Resonance (NMR) Strategy

The

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |

| 1.30 - 1.40 | Triplet | 3H | Confirms Ethoxy chain terminus.[] | |

| 3.90 - 4.10 | Quartet | 2H | Confirms Ethoxy ether linkage.[] | |

| 5.00 - 5.50 | Broad Singlet | 2H | Exchangeable with | |

| 6.30 - 7.10 | Multiplets | 7H | Aromatic | Must show 2 distinct spin systems (1,2,4-tri-sub and 1,3-di-sub).[] |

Expert Insight: If the integration of the aromatic region is 8H instead of 7H, or the splitting pattern is symmetric, you have likely lost the Bromine (Impurity C) or failed to couple the ether correctly.

Mass Spectrometry (MS) Validation

The presence of Bromine provides a built-in self-validating isotopic check.[]

-

Technique: ESI+ (Electrospray Ionization, Positive Mode).[]

-

Expected M+H: Calculate based on MW ~308/310.

-

Acceptance Criteria: You must observe a 1:1 doublet ratio between the

and-

Failure Mode: If the

peak is dominant with no

-

Analytical Method Development (HPLC)[1][2][3][4]

Separating the lipophilic nitro-precursor from the ionizable aniline requires a buffered mobile phase. Neutral silica TLC is insufficient due to aniline "tailing."[]

HPLC Method Parameters

This method is designed to separate the Target Aniline from the Nitro-Precursor (late eluting) and the Phenol (early eluting).[]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

.[] -

Mobile Phase A:

Formic Acid in Water (pH ~2.7 promotes protonation of aniline, improving peak shape).[] -

Mobile Phase B: Acetonitrile.[]

-

Gradient:

-

0-2 min: 10% B (Isocratic hold to elute polar salts)[]

-

2-15 min: 10%

90% B (Linear ramp)[] -

15-20 min: 90% B (Wash nitro-impurities)[]

-

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).[]

-

Flow Rate:

.

Analytical Decision Workflow

Figure 2: Analytical decision tree for batch release and impurity remediation.

Experimental Protocols

Protocol: Purity Determination via HPLC[1]

-

Sample Prep: Dissolve

of sample in -

System Suitability: Inject a standard containing 3-ethoxyphenol and the target aniline.[] Resolution (

) between peaks must be -

Injection:

. -

Integration: Integrate all peaks

area. -

Calculation:

.[]

Protocol: Removal of Des-Bromo Impurity (Remediation)

If the bromine has been stripped (des-bromo impurity > 1%), recrystallization is rarely effective due to structural similarity.[]

-

Strategy: Convert the amine to an HCl salt.

-

Procedure: Dissolve crude aniline in EtOAc. Add

equivalents of -

Filtration: The aniline-HCl salt precipitates.[] The des-bromo impurity (often less basic or different solubility profile) may remain in the mother liquor or can be washed away with cold ether.[]

-

Freebasing: Suspend the salt in water, adjust pH to 10 with

, and extract with EtOAc to recover the purified aniline.

Storage and Stability

-

Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure.[] Store under Nitrogen or Argon.[]

-

Light Sensitivity: Aryl bromides can undergo photolytic debromination over long periods.[] Store in amber vials.

-

Shelf Life: Re-test purity every 6 months using the HPLC method above.

References

-

Madrigal Pharmaceuticals. (2014).[] Thyroid Hormone Receptor Agonists and Methods of Use.[2] U.S. Patent 8,865,723.[] (Describes the synthesis of MGL-3196 and related diaryl ether intermediates).

-

Kelly, M. J., et al. (2014).[] Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor

Agonist.[] Journal of Medicinal Chemistry.[] (Provides detailed experimental data on the coupling and reduction steps). [] -

BenchChem. (2025).[][3] Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. (Analogous Ullmann condensation protocols).[]

Technical Guide: Solubility Profile and Solvent Selection for 5-Bromo-2-(3-ethoxyphenoxy)aniline

[1][2][3][4]

Executive Summary & Compound Classification

5-Bromo-2-(3-ethoxyphenoxy)aniline is a functionalized diaryl ether amine, commonly utilized as a scaffold in the synthesis of thyroid hormone receptor agonists, kinase inhibitors, and other bioactive small molecules.[1][2][3][4]

From a physicochemical perspective, this compound is classified as a Lipophilic Weak Base . Its solubility behavior is governed by the competition between its hydrophobic aromatic domains (bromophenyl and ethoxyphenyl rings) and its polarizable, hydrogen-bond-active amine (-NH₂) and ether (-O-) moieties.[1][2][3][4]

-

Global Solubility Trend: High solubility in polar aprotic and chlorinated solvents; moderate-to-high solubility in lower alcohols; low solubility in aliphatic hydrocarbons; insoluble in neutral water.[1][3]

-

Critical Attribute: The primary amine provides a "pH-switchable" solubility handle, allowing dissolution in aqueous acidic media via protonation.

Physicochemical Drivers of Solubility

To design effective reaction or purification protocols, one must understand the structural determinants affecting solvation.

| Structural Feature | Solubility Impact |

| Diaryl Ether Backbone | Increases lipophilicity (LogP > 3.5 estimated).[1][3][4] Promotes solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons.[3][4] |

| Bromine Substituent (C-5) | Enhances hydrophobicity and density.[1][3][4] Reduces solubility in highly polar protic solvents (Water) but increases affinity for DCM and Chloroform.[3][4] |

| Ethoxy Group (C-3') | Adds minor polarity and flexibility.[1][3][4] Improves solubility in alcohols (Ethanol, Isopropanol) compared to non-alkoxylated analogs.[4] |

| Primary Amine (C-1) | Acts as a Hydrogen Bond Donor/Acceptor.[1][3][4] Facilitates solubility in H-bonding solvents (MeOH, DMSO) and allows salt formation with mineral acids.[2][3][4] |

Solubility Profile by Solvent Class

Note: The following classifications are derived from standard solubility trends for halogenated aminodiaryl ethers.

Class A: High Solubility (Primary Reaction Solvents)

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, DMSO, DMF.[2][4]

-

Mechanism: Strong dipole-dipole interactions and dispersion forces stabilize the aromatic rings.[1][3]

-

Application: Ideal for reaction media (e.g., acylation, nucleophilic substitution) and initial dissolution for chromatography loading.[2][4]

Class B: Moderate/Temperature-Dependent Solubility (Recrystallization Candidates)

Solvents: Methanol, Ethanol, Isopropanol (IPA), Toluene.[2][4]

-

Mechanism: Alcohols can solvate the amine and ether groups via hydrogen bonding but struggle with the hydrophobic bulk at low temperatures.

-

Application: Crystallization. The compound likely exhibits a steep solubility curve in hot vs. cold ethanol, making it an excellent candidate for purification via cooling crystallization.

Class C: Low Solubility / Antisolvents

Solvents: Water (neutral pH), Hexanes, Heptane, Cyclohexane.[2][4]

-

Mechanism: The high lattice energy and lipophilicity of the crystal packing resist disruption by non-polar aliphatics or highly polar water.

-

Application: Heptane is an effective antisolvent to induce precipitation from Ethyl Acetate or Toluene solutions.[3]

Class D: pH-Dependent Aqueous Solubility

Solvents: Aqueous HCl (1M), Aqueous H₂SO₄.[2][3][4]

-

Mechanism: Protonation of the aniline nitrogen (

) drastically reduces LogD, rendering the salt water-soluble.[1][2][3][4] -

Application: Acid-Base Extraction. The compound can be extracted into the aqueous phase with acid to remove non-basic impurities, then precipitated by neutralizing with base (NaOH).[2][4]

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for Gravimetric Solubility Screening.

Workflow Visualization

The following diagram outlines the logical flow for determining the solubility limit and selecting a recrystallization solvent system.

Figure 1: Decision tree for categorizing solvent suitability based on thermal solubility behavior.[1][2][3][4]

Step-by-Step Methodology

-

Preparation: Weigh 100 mg of 5-Bromo-2-(3-ethoxyphenoxy)aniline into a clear HPLC vial or test tube.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).[4] Cap and vortex for 30 seconds.

-

Observation (Ambient):

-

Thermal Stress: Heat the suspension to the solvent's boiling point (using a heating block).

-

Gravimetric Quantitation (Optional): Filter the saturated solution, evaporate a known volume of filtrate, and weigh the residue to calculate exact mg/mL.

Process Chemistry Applications

Purification Strategy: Acid-Base Workup

Because the compound is an aniline derivative, it can be purified from neutral organic impurities (like unreacted phenols or bromobenzenes) using its basicity.[3][4]

Figure 2: Purification workflow utilizing the pH-dependent solubility of the aniline moiety.[1][2][3][4]

Recommended Solvent Systems

| Operation | Recommended Solvent System | Rationale |

| Reaction Medium | Dichloromethane (DCM) or THF | High solubility ensures homogeneous kinetics; easy removal by evaporation.[1][3] |

| Extraction | Ethyl Acetate / Water | Favorable partition coefficient; clear phase separation.[3] |

| Recrystallization | Ethanol / Water (9:[2][3][4]1) | High solubility in hot EtOH, drastically reduced by cooling and water addition.[4] |

References

-

BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. (General protocol for diaryl ether aniline synthesis and purification). [2][3][4]

-

Sigma-Aldrich. Product Specification: 5-Bromo-2-(trifluoromethoxy)aniline.[1][3] (Physicochemical analog data for solubility estimation).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Bromoaniline Derivatives. (Solubility trends for halogenated anilines).

-

Organic Chemistry Portal. Ullmann Condensation and Diaryl Ether Synthesis. (Mechanistic background on synthesis and solvent compatibility).

Potential biological activity of 5-Bromo-2-(3-ethoxyphenoxy)aniline

Topic: Pharmacophore Analysis & Potential Biological Activity of 5-Bromo-2-(3-ethoxyphenoxy)aniline Content Type: Technical Whitepaper / Drug Discovery Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

5-Bromo-2-(3-ethoxyphenoxy)aniline is a specialized halogenated diphenyl ether scaffold possessing a 2-phenoxyaniline core. While often utilized as a high-value intermediate in the synthesis of heterocycles, its structural motifs align closely with several "privileged structures" in medicinal chemistry. This guide analyzes its theoretical biological potential, focusing on three primary therapeutic vectors: Anti-inflammatory (COX-2 inhibition) , Antimycobacterial (InhA inhibition) , and Tyrosine Kinase modulation .

By synthesizing Structure-Activity Relationship (SAR) data from analogous 2-phenoxyanilines and triclosan derivatives, this document provides a roadmap for researchers to validate this compound’s utility as a lead candidate or fragment library component.

Chemical Identity & Structural Biology

2.1 Compound Profile

-

Systematic Name: 5-Bromo-2-(3-ethoxyphenoxy)aniline

-

Scaffold Class: Diphenyl Ether / 2-Phenoxyaniline

-

Key Functional Groups:

-

Primary Amine (-NH₂): Critical H-bond donor; potential "hinge binder" in kinase pockets.

-

Ether Linkage (-O-): Provides rotational flexibility ("butterfly" conformation) essential for induced fit binding.

-

Bromine (C-5): Enhances lipophilicity and acts as a halogen bond acceptor.

-

Ethoxy Group (C-3'): Extends the hydrophobic reach, potentially targeting specific sub-pockets (e.g., hydrophobic channels in enzymes).

-

2.2 SAR Visualization

The following diagram illustrates the functional mapping of the molecule against known biological targets.

Figure 1: Structure-Activity Relationship (SAR) mapping of 5-Bromo-2-(3-ethoxyphenoxy)aniline against key therapeutic targets.

Predicted Biological Targets & Mechanisms

Based on the 2-phenoxyaniline scaffold, the following biological activities are highly probable and warrant experimental validation.

3.1 Anti-Inflammatory Activity (COX-2 Selectivity)

The 2-phenoxyaniline core is a known pharmacophore for Cyclooxygenase (COX) inhibition.[1][2]

-

Mechanism: Analogous to diclofenac and meclofenamic acid, the aniline amine forms hydrogen bonds with the carboxylate of Glu524 and the hydroxyl of Tyr355 in the COX active site.

-

Selectivity Hypothesis: The 2-phenoxyaniline derivatives have shown preferential inhibition of COX-2 over COX-1 [1].[1][2] The 3-ethoxy substituent on the secondary ring may exploit the slightly larger hydrophobic channel in COX-2, potentially improving the Selectivity Index (SI).

3.2 Antitubercular Activity (InhA Inhibition)

Diphenyl ethers are structural mimics of Triclosan , a known inhibitor of Enoyl-ACP Reductase (InhA), a key enzyme in the type II fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis.

-

Mechanism: The ether bridge positions the two phenyl rings to stack with the nicotinamide ring of the NADH cofactor.

-

Role of 5-Br: Halogenation at the 5-position (para to the ether) typically increases potency against InhA by occupying a hydrophobic pocket near the substrate-binding loop [2].

3.3 Kinase Inhibition (Tyrosine Kinases)

The aniline moiety is a classic "hinge binder."

-

Mechanism: The -NH₂ group acts as a donor to the backbone carbonyl of the kinase hinge region.

-

Potential Targets: This scaffold resembles the core of BTK inhibitors (like Ibrutinib precursors). The 3-ethoxy group could extend into the solvent-exposed region or the back pocket, depending on binding orientation.

Experimental Validation Framework

To validate the biological activity of 5-Bromo-2-(3-ethoxyphenoxy)aniline, the following hierarchical screening protocol is recommended.

4.1 Workflow Overview

Figure 2: Hierarchical screening workflow to validate anti-inflammatory and antitubercular potential.

4.2 Protocol 1: COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: Determine the IC50 and Selectivity Index (SI).

-

Reagents: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes; Arachidonic acid substrate; Colorimetric peroxidase substrate (e.g., TMPD).

-

Preparation: Dissolve 5-Bromo-2-(3-ethoxyphenoxy)aniline in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

-

Incubation:

-

Incubate enzyme + Inhibitor in Tris-HCl buffer (pH 8.0) with Hematin for 10 mins at 25°C.

-

Initiate reaction by adding Arachidonic acid and TMPD.

-

-

Measurement: Monitor absorbance at 590 nm (peroxidase activity correlates with PGH2 production).

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

-

Success Criterion: IC50 (COX-2) < 10 µM with SI (COX-1/COX-2) > 50.

-

4.3 Protocol 2: Antimycobacterial Alamar Blue Assay (MABA)

Objective: Assess Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

-

Strain: M. tuberculosis H37Rv (ATCC 27294).

-

Media: Middlebrook 7H9 broth supplemented with OADC.

-

Procedure:

-

In a 96-well plate, add 100 µL of media.

-

Add test compound (serial dilution 100 µg/mL to 0.19 µg/mL).

-

Inoculate with bacterial suspension (10^5 CFU/mL).

-

Incubate at 37°C for 7 days.

-

-

Readout: Add Alamar Blue reagent (Resazurin). Incubate 24h.

-

Blue = No Growth (Inhibition).

-

Pink = Growth (Reduction of Resazurin).

-

-

Validation: Use Triclosan and Isoniazid as positive controls.

Quantitative Data Summary (Predicted)

Based on QSAR modeling of similar diphenyl ethers [3][4], the following physicochemical and biological parameters are projected:

| Parameter | Predicted Value | Clinical Relevance |

| LogP (Lipophilicity) | 4.2 - 4.8 | High membrane permeability; potential for CNS penetration. |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Excellent oral bioavailability (Rule of 5 compliant). |

| pKa (Aniline) | ~3.5 - 4.0 | Weak base; largely unionized at physiological pH. |

| Predicted COX-2 IC50 | 0.5 - 5.0 µM | Moderate potency; likely requires optimization. |

| Predicted InhA MIC | 2 - 12 µg/mL | Comparable to early-stage Triclosan analogs. |

Safety & ADME Considerations

-

Metabolic Stability: The 5-Bromo substituent blocks para-hydroxylation on the aniline ring, potentially increasing metabolic half-life compared to unsubstituted anilines.

-

Toxicity Warning: Halogenated anilines can be metabolized to reactive nitrenium ions, leading to potential hepatotoxicity or methemoglobinemia.

-

Required Safety Assay:Ames Test (mutagenicity) and Microsomal Stability Assay (liver S9 fraction) are mandatory early-stage filters.

-

References

-

ChemicalBook. (2023).[2][3] 2-Phenoxyaniline Properties and Biological Activity.[4] Retrieved from

-

Kar, S. S., et al. (2016).[5] Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents.[6] Dove Medical Press. Retrieved from

-

BenchChem. (2025).[7] 2-Chloro-N-phenylaniline: A Privileged Scaffold in Modern Medicinal Chemistry.[8] Retrieved from

-

Thermo Fisher Scientific. (2025). 2-Phenoxyaniline Product Specifications. Retrieved from

Sources

- 1. L05558.14 [thermofisher.com]

- 2. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]

- 3. Biological and computational investigation of transition metal(II) complexes of 2-phenoxyaniline-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. dovepress.com [dovepress.com]

- 6. Design, synthesis and evaluation of diphenyl ether analogues as antitubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Novel Derivatives from 5-Bromo-2-(3-ethoxyphenoxy)aniline: A Scaffold for Innovation in Medicinal Chemistry

Abstract

This in-depth technical guide provides a comprehensive exploration of the synthetic potential of 5-Bromo-2-(3-ethoxyphenoxy)aniline, a versatile scaffold for the development of novel derivatives with significant promise in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a deep dive into the strategic considerations and mechanistic underpinnings of various synthetic transformations. We will explore key reaction pathways, including palladium-catalyzed cross-coupling reactions and classical heterocyclic syntheses, to unlock a diverse chemical space. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique starting material for the discovery of new therapeutic agents. All protocols are presented with an emphasis on reproducibility and self-validation, supported by authoritative references.

Introduction: The Strategic Value of 5-Bromo-2-(3-ethoxyphenoxy)aniline

The confluence of an aniline, an aryl bromide, and a diphenyl ether within a single molecule makes 5-Bromo-2-(3-ethoxyphenoxy)aniline a highly attractive starting material for combinatorial chemistry and targeted synthesis. The aniline moiety serves as a versatile handle for a multitude of transformations, including the formation of amides, sulfonamides, and heterocyclic rings. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents. Furthermore, the diphenyl ether core is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds, including those with antimicrobial and anticancer properties.[1][2][3] The strategic placement of the ethoxy group on the phenoxy ring provides an additional point for modification and can influence the overall lipophilicity and metabolic stability of the final derivatives.

The core structure of 5-Bromo-2-(3-ethoxyphenoxy)aniline presents a unique opportunity to explore chemical space in a controlled and predictable manner. The distinct reactivity of the amino and bromo functionalities allows for sequential and orthogonal synthetic strategies, leading to the efficient construction of complex molecules. This guide will illuminate these strategies, providing the reader with the foundational knowledge to design and execute novel synthetic routes.

Table 1: Physicochemical Properties of 5-Bromo-2-(3-ethoxyphenoxy)aniline

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄BrNO₂ | Calculated |

| Molecular Weight | 324.17 g/mol | Calculated |

| CAS Number | Not publicly available | - |

| Appearance | Off-white to pale brown solid (predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Predicted |

Synthetic Strategies for Derivative Generation

The synthetic utility of 5-Bromo-2-(3-ethoxyphenoxy)aniline can be broadly categorized into three key areas of transformation:

-

Modification of the Aryl Bromide: Leveraging the power of palladium-catalyzed cross-coupling reactions.

-

Derivatization of the Aniline Moiety: Exploring classical and modern methods for amine functionalization.

-

Construction of Heterocyclic Scaffolds: Utilizing the aniline as a key building block for ring formation.

The following sections will provide detailed protocols and mechanistic insights for each of these strategies.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond in 5-Bromo-2-(3-ethoxyphenoxy)aniline is an ideal site for the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions. These reactions are favored for their mild conditions and broad functional group tolerance.[4][5]

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl structures by reacting an aryl halide with an organoboron species.[5][6][7][8] This reaction allows for the introduction of a wide range of substituted aryl and heteroaryl groups at the 5-position of the aniline ring.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-2-(3-ethoxyphenoxy)aniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as SPhos or XPhos (0.04 equiv.).

-

Solvent and Base: Add anhydrous toluene or 1,4-dioxane as the solvent, followed by an aqueous solution of a base, typically 2 M potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equiv.).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for reaction efficiency. Electron-rich and bulky phosphine ligands like SPhos and XPhos are often effective for coupling with sterically hindered or electron-rich aryl bromides.[7][8]

-

Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonates are commonly used, with cesium carbonate often providing superior results for challenging couplings.[4]

-

Solvent: Aprotic solvents like toluene and dioxane are standard, and the addition of water is necessary to dissolve the inorganic base.

Table 2: Predicted Yields for Suzuki-Miyaura Coupling with Various Arylboronic Acids

| Arylboronic Acid | Predicted Product | Predicted Yield (%) |

| Phenylboronic acid | 5-Phenyl-2-(3-ethoxyphenoxy)aniline | 85-95 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(3-ethoxyphenoxy)aniline | 80-90 |

| 3-Pyridinylboronic acid | 5-(3-Pyridinyl)-2-(3-ethoxyphenoxy)aniline | 75-85 |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position.[9][10][11][12][13] This opens up avenues for synthesizing novel diarylamines and related structures with potential applications as kinase inhibitors and other therapeutic agents.[14][15]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-2-(3-ethoxyphenoxy)aniline (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.1 equiv.), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.) in a Schlenk tube.

-

Solvent: Add anhydrous toluene or THF as the solvent.

-

Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

-

Purification: Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium source and ligand is critical. For less reactive amines, more electron-rich and bulky ligands are often required to facilitate the reductive elimination step.[10]

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate its coordination to the palladium center. Sodium tert-butoxide is a common choice.[12]

Table 3: Predicted Outcomes for Buchwald-Hartwig Amination

| Amine | Predicted Product | Predicted Yield (%) |

| Morpholine | 4-(2-(3-Ethoxyphenoxy)-5-aminophenyl)morpholine | 80-90 |

| Aniline | N¹,N⁵-Diphenyl-2-(3-ethoxyphenoxy)benzene-1,5-diamine | 70-85 |

| Benzylamine | N⁵-Benzyl-2-(3-ethoxyphenoxy)benzene-1,5-diamine | 75-88 |

Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Derivatization of the Aniline Functional Group

The aniline moiety is a nucleophilic center and a versatile handle for a wide range of chemical transformations.[16][17][18]

Acylation and sulfonylation of the amino group are straightforward methods to introduce amide and sulfonamide functionalities, respectively. These groups can modulate the electronic properties of the molecule and provide additional hydrogen bonding opportunities, which are often crucial for biological activity.

Experimental Protocol: Acylation

-

Reaction Setup: Dissolve 5-Bromo-2-(3-ethoxyphenoxy)aniline (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or THF. Add a base, typically triethylamine (Et₃N) or pyridine (1.2-1.5 equiv.).

-

Acylating Agent: Cool the solution to 0 °C and slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv.).

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purification: Recrystallize or purify by column chromatography.

Synthesis of Novel Heterocyclic Derivatives

The aniline functional group is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are of paramount importance in drug discovery.

The Skraup synthesis is a classic method for the preparation of quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[19][20] This reaction allows for the construction of a fused heterocyclic ring system, significantly increasing the molecular complexity and offering new avenues for biological activity.

Experimental Protocol: Skraup Synthesis

-

Reaction Mixture: Carefully add concentrated sulfuric acid to a mixture of 5-Bromo-2-(3-ethoxyphenoxy)aniline (1.0 equiv.) and glycerol (3.0 equiv.).

-

Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to the mixture.

-

Heating: Heat the reaction mixture cautiously to initiate the exothermic reaction. Once the reaction begins, moderate the heating to maintain a steady reflux.

-

Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude quinoline derivative.

-

Purification: Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.

Diagram: Skraup Quinoline Synthesis Workflow

Caption: A workflow diagram for the Skraup synthesis of quinolines.

Phenazines are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[21][22] They can be synthesized from anilines through various methods, including the Wohl-Aue reaction or modern catalytic approaches.[22][23][24] A plausible route from our starting material would involve a Jourdan-Ullmann coupling followed by reductive cyclization.[21][25]

Proposed Synthetic Route to a Phenazine Derivative

-

Jourdan-Ullmann Coupling: React 5-Bromo-2-(3-ethoxyphenoxy)aniline with a suitable ortho-halonitroarene in the presence of a copper catalyst and a base to form a nitro-substituted diarylamine intermediate.

-

Reductive Cyclization: Reduce the nitro group of the intermediate (e.g., using sodium borohydride or catalytic hydrogenation) to an amine, which will then undergo intramolecular cyclization to form the phenazine ring system.

Potential Applications and Future Directions

The derivatives synthesized from 5-Bromo-2-(3-ethoxyphenoxy)aniline hold significant potential in various areas of drug discovery.

-

Kinase Inhibitors: The aniline and substituted diarylamine motifs are well-known pharmacophores for kinase inhibitors, which are crucial in cancer therapy.[14]

-

Antimicrobial Agents: The diphenyl ether core is present in several natural and synthetic compounds with antimicrobial activity.[1][2]

-

CNS-Active Agents: The structural features of the synthesized derivatives may allow them to cross the blood-brain barrier, making them candidates for neurological disorders.

Future work should focus on the synthesis of a diverse library of derivatives and their subsequent screening against a panel of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel compounds.

Conclusion

5-Bromo-2-(3-ethoxyphenoxy)aniline is a promising and versatile starting material for the synthesis of a wide array of novel chemical entities. By employing a combination of modern and classical synthetic methodologies, researchers can efficiently explore a vast chemical space. This guide has provided a detailed roadmap for these explorations, emphasizing the rationale behind experimental choices and providing robust protocols. The continued investigation of this scaffold is expected to yield compounds with significant therapeutic potential.

References

- Chatterjee, R., Pothireddy, M., & Dandela, R. (2023). An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid permits the direct synthesis of 2-substituted quinolines. Synlett, 34, 1058-1062.

- Huigens, R. W. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry.

-

Wikipedia. (n.d.). Phenazine. Retrieved from [Link]

-

IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of phenazine derivatives. Treatment of aniline.... Retrieved from [Link]

- Jiang, et al. (2018). Synthesis of Quinolines from Anilines, Acetophenones and DMSO Under Air. Request PDF.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

- ACS Publications. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry.

- Huigens, R. W. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews.

- Liu, Q., et al. (2023).

-

Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

- MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

SlidePlayer. (2020). Aromatic Electrophilic substitution. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]

-

NIH. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

-

PubMed. (2014). Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

SlideShare. (n.d.). ULLMANN REACTION.pptx. Retrieved from [Link]

-

Sacred Heart University Research Portal. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Retrieved from [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

RSC Publishing. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. Retrieved from [Link]

-

PubMed. (1946). The absorption spectra of some para substituted aniline derivatives; the presence of x bands. Retrieved from [Link]

-

NIH. (n.d.). Para- and Ortho-Substitutions Are Key Determinants of Polybrominated Diphenyl Ether Activity toward Ryanodine Receptors and Neurotoxicity. Retrieved from [Link]

-

ResearchGate. (2025). Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures. Retrieved from [Link]

-

AIR Unimi. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroelectrochemistry of Substituted Anilines. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Retrieved from [Link]

-

ScienceDirect. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

Sources

- 1. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sacredheart.elsevierpure.com [sacredheart.elsevierpure.com]

- 3. Para- and Ortho-Substitutions Are Key Determinants of Polybrominated Diphenyl Ether Activity toward Ryanodine Receptors and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 17. byjus.com [byjus.com]

- 18. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. iipseries.org [iipseries.org]

- 20. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 21. rroij.com [rroij.com]

- 22. Phenazine - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 25. rroij.com [rroij.com]

Methodological & Application

Buchwald-Hartwig amination of 5-Bromo-2-(3-ethoxyphenoxy)aniline

An Application Guide for the Synthesis of N-(2-(3-ethoxyphenoxy)-4-aminophenyl)arylamines via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination stands as a premier method for achieving this transformation, offering a versatile and efficient pathway for coupling amines with aryl halides.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods, which often required harsh conditions and offered limited substrate scope.[1] Its development has enabled the synthesis of complex arylamines, which are prevalent structural motifs in a vast array of biologically active compounds and functional materials.[3]

This document provides a detailed application protocol and technical guide for a specific, yet representative, transformation: the with a generic primary or secondary amine. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer expert insights into parameter selection and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle is generally accepted to proceed through three primary stages:[1][4][5]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[4][6]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[5][7][8] The choice of base is critical and must be strong enough to deprotonate the coordinated amine without degrading the substrates.[9][10]

-

Reductive Elimination: This final, product-forming step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5] This step is often accelerated by bulky, electron-rich ligands that promote the reductive elimination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 5-Bromo-2-(3-ethoxyphenoxy)aniline

This protocol provides a reliable starting point for the C-N coupling reaction on a 1.0 mmol scale.

Safety Precaution: This procedure involves air-sensitive reagents and requires the use of an inert atmosphere (glovebox or Schlenk line). All glassware should be oven-dried before use. Solvents must be anhydrous and degassed.

Reagent and Materials Table

| Reagent | FW ( g/mol ) | Amount (mg) | Mmol | Equivalents | Role |

| 5-Bromo-2-(3-ethoxyphenoxy)aniline | 323.19 | 323 | 1.0 | 1.0 | Aryl Bromide |

| Amine (R¹R²NH) | - | - | 1.2 | 1.2 | Nucleophile |

| XPhos Pd G3 | 873.88 | 17.5 | 0.02 | 0.02 (2 mol%) | Palladium Precatalyst |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 | Base |

| Anhydrous, Degassed Toluene | - | 5 mL | - | - | Solvent |

Step-by-Step Procedure

-

Reaction Setup: In a glovebox, add the 5-Bromo-2-(3-ethoxyphenoxy)aniline (323 mg, 1.0 mmol), XPhos Pd G3 precatalyst (17.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.[11]

-

Reagent Addition: If the amine is a solid, add it at this stage. Seal the vial with a cap containing a PTFE septum.

-

Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe. If the amine is a liquid, add it (1.2 mmol) via syringe.

-

Reaction Execution: Place the vial in a preheated heating block or oil bath set to 100 °C and stir vigorously.[5][11]

-

Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[11]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.[12][13]

Caption: Experimental workflow for Buchwald-Hartwig amination.

Rationale for Parameter Selection: An Expert's Perspective

The success of a Buchwald-Hartwig amination, especially with a complex substrate, is not accidental. It results from the deliberate selection of each reaction component.

-

The Catalyst System (Precatalyst and Ligand):

-

Precatalyst: We recommend a modern palladacycle precatalyst such as XPhos Pd G3. These "third-generation" catalysts are air- and moisture-stable, ensuring convenient handling. More importantly, they provide a reliable and efficient in-situ generation of the active LPd(0) species upon exposure to the base, which is crucial for consistent results.[11][14]

-

Ligand: The 5-Bromo-2-(3-ethoxyphenoxy)aniline substrate is both electron-rich and features substitution ortho to the bromine atom. To overcome these challenges, a bulky and electron-rich dialkylbiaryl phosphine ligand like XPhos is an excellent choice.[15] Such ligands stabilize the palladium center, promote the challenging oxidative addition to the electron-rich aryl bromide, and accelerate the final reductive elimination step.[1][16]

-

-

The Base:

-

The base's primary role is to deprotonate the amine, making it a more potent nucleophile.[7][8] For primary and secondary anilines, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a cost-effective and highly effective choice that generally leads to high reaction rates.[9] For substrates with base-sensitive functional groups (e.g., esters), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this often requires higher reaction temperatures or longer reaction times.[10][11]

-

-

The Solvent:

-

Aprotic, non-polar, or weakly polar solvents are standard for this reaction. Toluene is an excellent choice due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve most substrates and catalyst components.[10][13] Anhydrous 1,4-dioxane is another common and effective solvent.[9][17] It is critical that the chosen solvent is thoroughly degassed and anhydrous, as oxygen and water can deactivate the palladium catalyst.

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst due to poor Pd(0) generation or exposure to air/moisture.[11] 2. Inappropriate ligand or base choice.[11] 3. Impure reagents (especially the amine).[14] | 1. Use a reliable precatalyst (e.g., G3 or G4). Ensure all reagents are dry and the reaction is maintained under a strict inert atmosphere. 2. Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LHMDS, K₃PO₄).[11] 3. Purify the amine by distillation or filtration through alumina before use.[14] |

| Hydrodehalogenation | The aryl bromide is reduced, replacing Br with H. This is a known side reaction.[1][12] | 1. Lower the reaction temperature. 2. Decrease the catalyst loading. 3. Ensure the base is of high purity and added under inert conditions. |

| Starting Material Remains | 1. Insufficient reaction time or temperature. 2. Steric hindrance is preventing the reaction. | 1. Increase reaction time and monitor carefully. If stable, consider increasing the temperature by 10-20 °C. 2. Switch to a more sterically demanding and active ligand system, such as BrettPhos.[15] |

| Complex Mixture/Side Products | 1. Homocoupling of the aryl bromide or amine.[11] 2. Degradation of starting materials by the strong base. | 1. Optimize catalyst-to-ligand ratio and reaction temperature. 2. If the substrate has base-sensitive functional groups, switch to a milder base like Cs₂CO₃ or K₃PO₄ and adjust the temperature accordingly.[9] |

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Singleton, D. A., et al. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

-

Norrby, P.-O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Norrby, P.-O., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Green Chemistry. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

-

Ehrentraut, D., et al. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

-

Chemistry Stack Exchange. (2020, August 22). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]

-

Głowacki, I., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]

-

Macmillan Group. (2002, July 30). Buchwald-Hartwig Chemistry. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. entegris.com [entegris.com]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Advanced Application Note: Strategic Synthesis of Type II Kinase Inhibitors Using 5-Bromo-2-(3-ethoxyphenoxy)aniline

[1]

Executive Summary

This application note details the strategic utility and synthetic protocols for 5-Bromo-2-(3-ethoxyphenoxy)aniline (CAS 946665-32-3) , a high-value pharmacophore in the design of Type II kinase inhibitors.[1] This scaffold is particularly effective for targeting the DFG-out conformation of kinases (e.g., VEGFR, FGFR, CSF-1R, and B-RAF).[1] The 2-phenoxyaniline motif serves as a critical linker that spans the gatekeeper region, while the 3-ethoxy substituent optimizes hydrophobic interactions within the specificity pocket.[1] The 5-bromo position acts as a versatile handle for late-stage diversification via cross-coupling reactions, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Chemical Profile & Mechanism of Action[1]

Structural Rationale

The molecule functions as a tri-vector scaffold , allowing modular construction of kinase inhibitors:

-

The Aniline Amine (

): Acts as the nucleophile for urea or amide formation, typically engaging the conserved Glutamate (Glu) in the -

The Phenoxy Ether (

): Occupies the hydrophobic back-pocket created by the DFG-out shift.[1] The 3-ethoxy group specifically targets the solvent-accessible region near the gatekeeper residue, improving both potency and solubility compared to unsubstituted analogs.[1] -

The Aryl Bromide (

): A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the "hinge-binding" heterocycle (e.g., quinazoline, pyrimidine).[1]

Reactivity Profile

| Feature | Reactivity Type | Application |

| Aryl Bromide | Electrophile (C-Br) | Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald).[1] |

| Aniline Nitrogen | Nucleophile ( | Urea formation (Isocyanates), Amide coupling (Acid Chlorides), SNAr (Heterocycles).[1] |

| Phenoxy Linker | Stable Ether | Provides conformational flexibility and metabolic stability.[1] |

Experimental Protocols

Protocol A: Synthesis of the Scaffold (The "Brick")

Objective: To synthesize 5-Bromo-2-(3-ethoxyphenoxy)aniline from commercially available precursors via Nucleophilic Aromatic Substitution (SNAr) and Chemoselective Reduction.[1]

Precursors:

Step 1: SNAr Coupling

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Ethoxyphenol (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add Potassium Carbonate (

) (2.0 equiv, 20 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.[1] -

Substrate Addition: Add 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv, 10 mmol) in one portion.

-

Note: The fluoride is the preferred leaving group over bromide in SNAr reactions due to the higher electronegativity stabilizing the Meisenheimer complex intermediate.[1]

-

-

Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

-

Workup: Cool to RT. Pour into ice-water (200 mL). Extract with Ethyl Acetate (

mL).[1] Wash combined organics with brine (-

Yield: Expect >85% of the nitro-ether intermediate.[1]

-

Step 2: Chemoselective Nitro Reduction

Critical Control Point: Avoid Hydrogenolysis of the C-Br bond.[1] Do not use

-

Setup: Dissolve the nitro intermediate (1.0 equiv) in a mixture of Ethanol/Water (4:1, 50 mL).

-

Reagent Addition: Add Iron Powder (5.0 equiv) and Ammonium Chloride (

) (5.0 equiv). -

Reaction: Heat to Reflux (80°C) with vigorous stirring for 2-3 hours.

-

Observation: The reaction mixture will turn from yellow/orange to a dark slurry.[1]

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.[1] Concentrate the filtrate.

-

Purification: Dissolve the residue in DCM, wash with water, dry, and concentrate.[1] Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Target:5-Bromo-2-(3-ethoxyphenoxy)aniline (Off-white solid).[1]

-

Protocol B: Downstream Application (The "Building")

Objective: To utilize the scaffold in the synthesis of a Type II Kinase Inhibitor Library via Urea Formation and Suzuki Coupling.[1]

Scenario: Synthesis of a Urea-Linked Inhibitor

-

Urea Formation (Tail Attachment):

-

Suzuki Coupling (Head Attachment):

-

Dissolve the Urea Intermediate (from Step 1) in 1,4-Dioxane/Water (4:1).[1]

-

Add the Hinge-Binding Boronic Acid (e.g., Pyridine-3-boronic acid or Indazole-5-boronic acid) (1.2 equiv).[1]

-

Add

(0.05 equiv) and -

Degas with Nitrogen for 5 minutes.[1]

-

Heat at 90°C for 4-8 hours under Nitrogen.

-

Purification: Workup and purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

-

Visualizations

Synthetic Workflow (Scaffold Synthesis)

Caption: Figure 1. Chemoselective synthesis of the 5-Bromo-2-(3-ethoxyphenoxy)aniline scaffold avoiding debromination.

Divergent Library Synthesis[1][2]

Caption: Figure 2.[1] Modular application of the scaffold for divergent synthesis of kinase inhibitor libraries.

References

-

Liu, Y., & Gray, N. S. (2006).[1] "Rational design of inhibitors that bind to inactive kinase conformations."[1] Nature Chemical Biology, 2(7), 358–364.[1]

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1] "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer, 9(1), 28–39.[1]

-

BenchChem. (2025).[1] "Application Notes for Scale-Up Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline." (Adapted protocol for phenoxyaniline synthesis).

-

Pfizer Inc. (2008).[1] "Pyrazolyl-amino-substituted pyrazine compounds as kinase inhibitors." World Intellectual Property Organization, WO2008079906.[1] (Example of phenoxyaniline scaffold utility).

-

GuideChem. (2023).[1] "5-Bromo-2-(3-ethoxyphenoxy)aniline Product Details." (Chemical properties and CAS verification).

Application Notes & Protocols: 5-Bromo-2-(3-ethoxyphenoxy)aniline as a Versatile Building Block for Agrochemicals

Introduction: The Strategic Importance of Diaryl Ether Anilines in Agrochemical Design